molecular formula C9H11BBrClO3 B2885656 3-Bromo-5-chloro-2-propoxyphenylboronic acid CAS No. 2377605-92-8

3-Bromo-5-chloro-2-propoxyphenylboronic acid

Cat. No.: B2885656
CAS No.: 2377605-92-8
M. Wt: 293.35
InChI Key: LLGZZWJHRDEVHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-propoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-propoxyphenylboronic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for more versatile synthetic applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

(3-bromo-5-chloro-2-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGZZWJHRDEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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